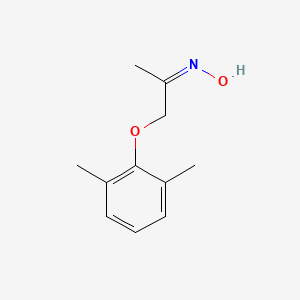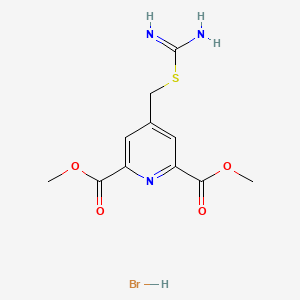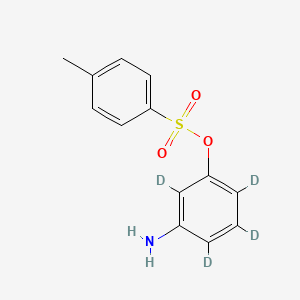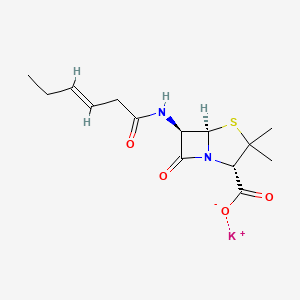
Penicillin F Potassium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Penicillin F Potassium Salt is a derivative of the penicillin family, which is a group of antibiotics derived from Penicillium fungi. This compound is known for its antibacterial properties and is used to treat a variety of bacterial infections. It is particularly effective against gram-positive bacteria.
准备方法
Synthetic Routes and Reaction Conditions
Penicillin F Potassium Salt is typically synthesized through a fermentation process using microbial strains capable of producing penicillin. The process involves the following steps:
Fermentation: Selected strains of Penicillium chrysogenum are cultured in a suitable medium containing a side chain precursor such as phenylacetic acid.
Extraction: The penicillin is extracted from the fermentation broth using organic solvents like n-butyl acetate or methyl isobutyl ketone.
Purification: The extracted penicillin is then purified by decolorization with activated carbon and neutralized with an aqueous potassium salt solution, such as potassium acetate.
Crystallization: The penicillin is crystallized by adding a second solvent like n-butanol and reducing the water content through evaporation.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification steps are optimized for higher yields and purity. The final product is obtained in crystalline form and is subjected to rigorous quality control measures to ensure its efficacy and safety .
化学反应分析
Types of Reactions
Penicillin F Potassium Salt undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring of penicillin can be hydrolyzed by β-lactamase enzymes, leading to the formation of inactive penicilloic acid.
Oxidation: Penicillin can be oxidized to form penicilloic acid and other degradation products.
Substitution: The acyl side chain of penicillin can be modified through substitution reactions to produce different penicillin derivatives.
Common Reagents and Conditions
Hydrolysis: Water and β-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various acylating agents can be used to modify the side chain.
Major Products Formed
Penicilloic Acid: Formed through hydrolysis of the β-lactam ring.
Modified Penicillin Derivatives: Formed through substitution reactions.
科学研究应用
Penicillin F Potassium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study β-lactam antibiotics and their chemical properties.
Biology: Employed in studies of bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: Used to treat bacterial infections and as a prophylactic agent in certain medical procedures.
Industry: Utilized in the production of other penicillin derivatives and as a standard in quality control assays .
作用机制
Penicillin F Potassium Salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
相似化合物的比较
Penicillin F Potassium Salt is similar to other penicillin derivatives such as:
- Penicillin G Potassium Salt
- Penicillin V Potassium Salt
- Benzylpenicillin Potassium Salt
Uniqueness
This compound is unique due to its specific side chain structure, which gives it distinct antibacterial properties and a different spectrum of activity compared to other penicillin derivatives .
List of Similar Compounds
- Penicillin G Potassium Salt
- Penicillin V Potassium Salt
- Benzylpenicillin Potassium Salt .
属性
分子式 |
C14H19KN2O4S |
|---|---|
分子量 |
350.48 g/mol |
IUPAC 名称 |
potassium;(2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H20N2O4S.K/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16;/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1/b6-5+;/t9-,10+,12-;/m1./s1 |
InChI 键 |
UMHVGVXLLBSABV-IOPWMRHISA-M |
手性 SMILES |
CC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-].[K+] |
规范 SMILES |
CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


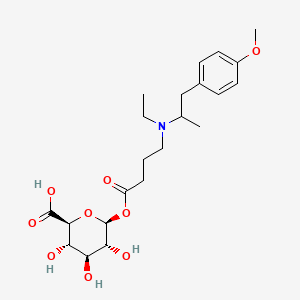
![1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene](/img/structure/B13858520.png)

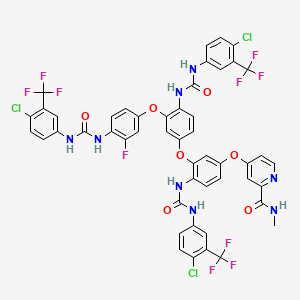
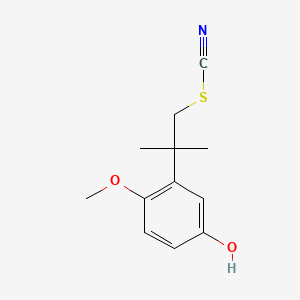

![3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3](/img/structure/B13858560.png)
![2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate](/img/structure/B13858563.png)
![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)
